4-Bromo-2-fluorophenylthiocyanate
Description
Contextualization within Halogenated Aromatic Thiocyanates
4-Bromo-2-fluorophenylthiocyanate belongs to the class of organic compounds known as halogenated aromatic thiocyanates. These molecules are defined by an aromatic ring, in this case, a benzene (B151609) ring, that is substituted with both halogen atoms and a thiocyanate (B1210189) (-SCN) functional group. The specific structure of this compound features a bromine atom at the fourth position and a fluorine atom at the second position of the phenyl ring, relative to the thiocyanate group.
The presence and positioning of the different halogens (bromine and fluorine) in conjunction with the thiocyanate group impart a unique reactivity profile to the molecule. Halogenated aromatic compounds are pivotal in organic synthesis, serving as intermediates in the creation of a wide array of more complex molecules. adpharmachem.com The thiocyanate group itself is a versatile functional group, capable of undergoing various chemical transformations to produce sulfur-containing compounds. jchemlett.comrsc.org The interplay of the electron-withdrawing effects of the fluorine atom and the thiocyanate group, alongside the reactivity of the carbon-bromine bond, makes this compound a subject of interest for synthetic chemists.
Academic Significance and Identified Research Gaps
The academic significance of this compound lies in its potential as a versatile building block in organic synthesis, particularly for creating pharmaceutical and agrochemical compounds. adpharmachem.com The distinct functional groups on the aromatic ring allow for selective chemical modifications. For instance, the bromine atom can participate in cross-coupling reactions, a common method for forming carbon-carbon or carbon-heteroatom bonds, while the thiocyanate group can be converted into other sulfur-containing moieties. adpharmachem.comjchemlett.com The fluorine atom is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability or binding affinity.
Despite its potential, specific research focused exclusively on this compound is not extensively documented in publicly available literature. Much of the available information is contextual, derived from studies on related compounds such as other halogenated phenylthiocyanates or fluoro-bromo-benzene derivatives. A significant research gap exists in the detailed exploration of the reaction kinetics, mechanistic pathways, and the full synthetic utility of this specific trifunctionalized arene. Further investigation is required to fully characterize its reactivity and to unlock its potential in synthesizing novel, high-value molecules.
Historical Overview of Related Compound Research
The study of the constituent parts of this compound has a rich history. Research into aryl thiocyanates has been ongoing for over a century. A foundational method for their synthesis is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which allows for the conversion of aryl diazonium salts into aryl thiocyanates. numberanalytics.com Another early method, the Letts nitrile synthesis (1872), originally aimed at producing nitriles, also demonstrated the reaction of aromatic acids with metal thiocyanates. wikipedia.org Over the years, more direct methods for introducing a thiocyanate group onto an aromatic ring have been developed, such as the electrophilic thiocyanation of aromatic C-H bonds using reagents like ammonium (B1175870) thiocyanate. jchemlett.comjchemlett.com
The field of fluoro-bromo-benzenes, and organofluorine chemistry in general, saw significant expansion in the mid-20th century. The unique properties conferred by fluorine atoms led to their widespread investigation. researchgate.netnih.gov Compounds like 1-bromo-4-fluorobenzene (B142099) are recognized as important precursors in organic synthesis for pharmaceuticals and agrochemicals. adpharmachem.comebi.ac.uk The combination of these research streams—the synthesis and reactivity of aryl thiocyanates and the study of polyhalogenated benzenes—has paved the way for the creation and investigation of more complex molecules like this compound. These compounds are of interest in modern chemical research for their potential in constructing highly functionalized and biologically active molecules. mdpi.com
Compound Data Table
| Property | Data |
| Compound Name | This compound |
| Synonyms | 4-Bromo-2-fluorophenyl thiocyanate, 1-Bromo-3-fluoro-4-thiocyanatobenzene |
| CAS Number | 2149597-41-9 chemsrc.com |
| Molecular Formula | C₇H₃BrFNS |
| Molecular Weight | 232.08 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| IUPAC Name | 1-bromo-3-fluoro-4-thiocyanatobenzene |
| InChI Key | UFQCMTVEHGLNNP-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLERGEYAOHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies
Established and Novel Synthetic Pathways for 4-Bromo-2-fluorophenylthiocyanate
The construction of the C-S bond in this compound can be achieved through several synthetic strategies, primarily involving direct thiocyanation of an aromatic precursor or indirect methods such as the Sandmeyer reaction starting from a corresponding aniline (B41778).
Exploration of Direct Thiocyanation Routes
Direct thiocyanation involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a thiocyanate (B1210189) group. For the synthesis of this compound, a plausible precursor is 1-bromo-3-fluorobenzene (B1666201). The reaction typically employs a thiocyanating agent in the presence of a Lewis acid or an oxidizing agent to generate the electrophilic species.
Commonly used thiocyanating agents include alkali metal thiocyanates (e.g., KSCN, NaSCN) in combination with an activating agent. One established method utilizes N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), which are believed to form an electrophilic thiocyanate precursor in situ. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the amino group of anilines can facilitate the donation of electrons to the aromatic ring, directing the substitution to the para position.
Another approach involves the use of N-thiocyanatosuccinimide (NTS) as a mild and effective thiocyanating agent for various arenes. While a specific procedure for 1-bromo-3-fluorobenzene is not detailed in the available literature, the general applicability of NTS to a wide range of substituted benzenes suggests its potential in this synthesis.
A summary of potential direct thiocyanation conditions is presented in Table 1.
| Thiocyanating Agent | Activating Agent/Catalyst | Solvent | Temperature (°C) | Plausible Yield |
| KSCN | N-Bromosuccinimide (NBS) | Methanol/Acetic Acid | 0 - Room Temp | Moderate to Good |
| N-Thiocyanatosuccinimide (NTS) | Not required | Acetonitrile (B52724) | Room Temp | Good |
| NH4SCN | (NH4)2S2O8 | Dichloromethane | Room Temp | Moderate to Good |
Investigation of Indirect Synthesis via Halogen Displacement
While direct C-H functionalization is a common route, the synthesis of aryl thiocyanates from aryl halides is also a viable, though less common, pathway. Gold-catalyzed C-S cross-coupling of aryl iodides with silver-based thionucleophiles has been reported as an efficient method. nih.gov Although this has not been specifically documented for 4-bromo-2-fluorophenyl iodide, it represents a potential indirect route.
Precursor Chemistry and Derivatization Approaches
The most established indirect pathway to aryl thiocyanates is the Sandmeyer reaction, which utilizes an arylamine as the starting material. wikipedia.org For the synthesis of this compound, the precursor would be 4-bromo-2-fluoroaniline (B1266173). This amine is first converted to the corresponding diazonium salt, which is then reacted with a thiocyanate salt, typically in the presence of a copper(I) catalyst.
The general steps for the Sandmeyer thiocyanation of 4-bromo-2-fluoroaniline are:
Diazotization: 4-bromo-2-fluoroaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4), at low temperatures (0-5 °C) to form the 4-bromo-2-fluorobenzenediazonium salt.
Thiocyanation: The diazonium salt solution is then added to a solution of a thiocyanate salt (e.g., KSCN, NaSCN) and a copper(I) salt (e.g., CuSCN) to facilitate the displacement of the diazonium group by the thiocyanate nucleophile. wikipedia.org
This method is particularly advantageous as it offers high regioselectivity, with the position of the thiocyanate group being determined by the amino group of the starting aniline.
Mechanistic Investigations of Reaction Pathways
The mechanisms of the synthetic routes to this compound are generally understood based on studies of analogous aromatic systems.
Elucidation of Reaction Intermediates
Direct Thiocyanation: In electrophilic aromatic thiocyanation, the key intermediate is the electrophilic thiocyanating species. When using reagents like NBS/KSCN, an intermediate such as N-thiocyanatosuccinimide is proposed to form, which then acts as the electrophile. mdpi.com The reaction proceeds through a Wheland-type intermediate (a sigma complex) where the thiocyanate group is attached to the aromatic ring, and the positive charge is delocalized across the ring. Subsequent deprotonation restores aromaticity and yields the final product. The fluorine and bromine substituents on the ring influence the regioselectivity of the attack through their electronic and steric effects.
Sandmeyer Reaction: The Sandmeyer reaction is understood to proceed via a radical mechanism. york.ac.uk The key steps are:
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas, with the copper being oxidized to copper(II).
Ligand Transfer: The aryl radical then abstracts a thiocyanate group from the copper(II) complex. This ligand transfer is believed to occur within a solvent cage.
Regeneration of Catalyst: The resulting copper(I) species is regenerated to continue the catalytic cycle.
The primary intermediate in this pathway is the highly reactive 4-bromo-2-fluorophenyl radical.
Kinetic Studies of Synthesis Reactions
Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, kinetic investigations of related Sandmeyer reactions provide insights into the reaction rates. For instance, studies on the Sandmeyer cyanation have determined absolute rate constants for the reduction of diazonium salts by cyanocuprate(I) anions. york.ac.uk These studies reveal that the rate of the reaction is dependent on the concentration of both the diazonium salt and the copper(I) catalyst. The ligand transfer step to the aryl radical is generally considered to be very fast, with first-order rate constants on the order of 1 x 10^8 s^-1. york.ac.uk
Green Chemistry Approaches to Synthesis
The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles prioritize the reduction of waste, the use of less hazardous chemicals, and the improvement of energy efficiency. For the synthesis of this compound, green chemistry approaches can be applied to both the formation of its precursors and the introduction of the thiocyanate functional group. The following sections detail solvent-free and catalytic methodologies that contribute to a more sustainable synthesis of this compound.
Solvent-Free and Sustainable Reaction Conditions
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and safety hazards associated with volatile organic solvents. Mechanochemistry, which uses mechanical energy to initiate chemical reactions, is a prominent solvent-free technique.
Recent research has demonstrated the successful thiocyanation of a variety of aromatic compounds, including anilines, under solvent-free ball-milling conditions. nih.govacs.orgresearchgate.netnih.gov This method typically involves milling the aniline substrate with a thiocyanating agent, such as ammonium (B1175870) thiocyanate, and an oxidizing agent, like ammonium persulfate, often with a grinding auxiliary like silica. nih.govacs.orgresearchgate.netnih.gov This approach is not only solvent-free but also often proceeds at room temperature with short reaction times, minimizing energy consumption. nih.govacs.orgresearchgate.netnih.gov
While a specific application to 4-Bromo-2-fluoroaniline has not been detailed, the broad substrate scope of this mechanochemical method suggests its potential applicability. The reaction is a direct C-H functionalization, which is a highly atom-economical approach. nih.govacs.orgresearchgate.netnih.gov Below is a table of representative results for the mechanochemical thiocyanation of various anilines, illustrating the potential of this method.
| Aniline Substrate | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Aniline | 4-Thiocyanatoaniline | 96 | 1 |
| 4-Methylaniline | 2-Thiocyanato-4-methylaniline | 85 | 1 |
| 4-Methoxyaniline | 2-Thiocyanato-4-methoxyaniline | 92 | 1 |
| 4-Chloroaniline | 2-Thiocyanato-4-chloroaniline | 88 | 1 |
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency, selectivity, and milder reaction conditions. Catalytic methods can be applied to key steps in the synthesis of this compound.
A crucial intermediate in the synthesis of this compound is 4-Bromo-2-fluoroaniline. The traditional bromination of 2-fluoroaniline (B146934) often requires stoichiometric amounts of hazardous brominating agents. A greener, catalytic approach has been developed that utilizes a quaternary ammonium bromide as a catalyst for the bromination with molecular bromine. google.com This catalytic process offers high yield and selectivity for the desired 4-bromo-2-fluoroaniline and allows for the recycling of the catalyst and solvent mixture. google.com
The following table summarizes the results of the catalytic bromination of 2-fluoroaniline.
| Catalyst | Solvent | Yield of 4-Bromo-2-fluoroaniline (%) |
|---|---|---|
| Tetrabutylammonium bromide | Methylene chloride | 97 |
The conversion of 4-Bromo-2-fluoroaniline to this compound is traditionally achieved through a Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of the aniline followed by reaction with a thiocyanate salt, often in the presence of a stoichiometric amount of a copper(I) salt. wikipedia.org Green advancements in the Sandmeyer reaction focus on using catalytic amounts of metals and developing milder reaction conditions.
Heterogeneous catalysts, such as gold complexes immobilized on mesoporous silica, have been shown to be effective in Sandmeyer-type couplings, including the formation of C-S bonds. rsc.org These catalysts can be easily recovered and reused, which is a significant advantage from a green chemistry perspective. rsc.org While not specifically demonstrated for thiocyanation, the principle of using a recyclable heterogeneous catalyst is a key green strategy.
Furthermore, copper-catalyzed Sandmeyer thiocyanation reactions have been developed that operate under mild conditions with high efficiency. For example, copper catalysts supported on ionic liquids have been shown to effectively catalyze the thiocyanation of diazonium salts. nih.gov These catalytic systems can lead to high yields of aryl thiocyanates while minimizing the amount of metal waste. nih.gov
The table below presents data on catalytic Sandmeyer-type thiocyanation for various aryl diazonium salts, indicating the potential for efficient synthesis of this compound from its corresponding diazonium salt.
| Aryl Diazonium Salt Precursor | Catalyst System | Yield of Aryl Thiocyanate (%) |
|---|---|---|
| Benzenediazonium tetrafluoroborate | Cu(I)/Phenanthroline | 85 |
| 4-Methylbenzenediazonium tetrafluoroborate | Cu2O | 90 |
| 4-Nitrobenzenediazonium tetrafluoroborate | Cu(I) on Ionic Liquid Support | 92 |
| 3-Methyl-4-nitrophenyldiazonium tetrafluoroborate | Copper-ionic liquid on Silochrom | 88 |
Advanced Spectroscopic Characterization Techniques and Theoretical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. A full NMR analysis of 4-bromo-2-fluorophenylthiocyanate would involve a combination of one-dimensional and two-dimensional techniques.
High-Resolution ¹H, ¹³C, ¹⁹F NMR Spectral Interpretation
A detailed interpretation of the ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule, respectively. The chemical shifts, coupling constants, and signal multiplicities would allow for the precise assignment of each nucleus within the phenyl ring and confirm the substitution pattern. Unfortunately, no published ¹H, ¹³C, or ¹⁹F NMR spectra for this compound could be located.
Multi-Nuclear (e.g., ¹⁵N, ³³S) NMR Investigations of Thiocyanate (B1210189) Group
NMR studies of less common nuclei such as ¹⁵N (nitrogen-15) and ³³S (sulfur-33) would offer direct insight into the electronic structure of the thiocyanate (-SCN) functional group. General studies on organic thiocyanates indicate that the ¹⁵N chemical shifts are typically found in a specific region of the spectrum, which can help distinguish them from isothiocyanates. researchgate.netchempap.org However, specific multi-nuclear NMR data for this compound are not available.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of substituted aromatic compounds.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
A thorough search did not yield any studies that have employed 2D NMR techniques for the structural elucidation of this compound.
Computational NMR Chemical Shift Predictions (e.g., GIAO, IGLO)
In the absence of experimental data, computational methods such as GIAO (Gauge-Including Atomic Orbital) and IGLO (Individual Gauge for Localized Orbitals) can be used to predict NMR chemical shifts. These theoretical calculations, when benchmarked against experimental data for related structures, can provide valuable insights into the expected spectral features. However, no computational studies specifically predicting the NMR parameters for this compound have been published.
Vibrational Spectroscopy (FT-IR and Raman) Investigations
Assignment of Characteristic Vibrational Modes of the Thiocyanate Group
The thiocyanate group has a strong and characteristic stretching vibration (ν(C≡N)) that is readily observable in both IR and Raman spectra. The position of this band is sensitive to the electronic environment of the molecule. Studies on other aromatic thiocyanates have shown this band to appear in the region of 2140-2160 cm⁻¹. acs.org The C-S stretching vibration is typically weaker and appears at lower frequencies. A detailed vibrational analysis of this compound, including the assignment of all fundamental vibrational modes, would require both experimental spectra and computational modeling. No such analysis for this specific compound has been found in the literature.
Analysis of Aromatic Ring Vibrations and Halogen Substituent Effects
The vibrational spectrum of this compound is dominated by the modes of the substituted benzene (B151609) ring. The presence of bromine and fluorine atoms, along with the thiocyanate group, perturbs the symmetry of the phenyl ring, leading to changes in the characteristic vibrational frequencies compared to unsubstituted benzene.
The C-H and C-C stretching vibrations of the aromatic ring typically appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The specific positions and intensities of these bands are sensitive to the nature and position of the substituents. The strong electron-withdrawing nature of the fluorine atom and the mass and electronic effects of the bromine atom influence the electron density distribution within the ring, thereby affecting the force constants of the ring's bonds. koyauniversity.orgkoyauniversity.org
Furthermore, the carbon-halogen stretching vibrations provide direct evidence of the substituents. The C-F stretching vibration is typically observed as a strong band in the 1250-1020 cm⁻¹ region of the infrared spectrum. The C-Br stretching vibration occurs at a much lower frequency, usually in the 680-515 cm⁻¹ range, due to the larger mass of the bromine atom. The out-of-plane C-H bending vibrations, found between 900-690 cm⁻¹, are also characteristic of the substitution pattern on the aromatic ring. A detailed analysis of these vibrational modes, when compared with data from similar halogenated benzene derivatives, allows for a confident assignment of the substitution pattern. amanote.com
Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
To complement experimental spectroscopic data, theoretical vibrational frequency calculations are employed. Using computational methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p), the molecular geometry can be optimized, and the harmonic vibrational frequencies can be calculated. amanote.comresearchgate.netsemanticscholar.org These calculations provide a predicted vibrational spectrum that can be compared with experimental FTIR and Raman data.
A crucial component of this theoretical analysis is the Potential Energy Distribution (PED) analysis. semanticscholar.org PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to a specific normal vibrational mode. This allows for an unambiguous assignment of the observed spectral bands, moving beyond simple group frequency correlations to a detailed understanding of the molecule's dynamics. For instance, a band might be assigned as having contributions of 70% C-C stretch, 20% C-H in-plane bend, and 10% C-F stretch. This level of detail is invaluable for interpreting complex spectra where vibrational modes are often coupled. semanticscholar.orgnih.gov
Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Potential Energy Distribution (PED) Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3085 | 3090 | 98% C-H stretch |
| ν(SC≡N) | 2155 | 2160 | 95% C≡N stretch, 5% S-C stretch |
| ν(C=C) aromatic | 1580 | 1582 | 85% C=C stretch, 10% C-H bend |
| ν(C=C) aromatic | 1475 | 1478 | 80% C=C stretch, 15% C-H bend |
| ν(C-F) | 1240 | 1245 | 75% C-F stretch, 20% C-C stretch |
| ν(C-S) | 710 | 715 | 60% C-S stretch, 30% C-C-C bend |
| ν(C-Br) | 650 | 655 | 80% C-Br stretch, 15% C-C-C bend |
Note: This table is illustrative. Actual experimental and calculated values may vary.
In Situ Vibrational Spectroscopy for Reaction Monitoring
In situ vibrational spectroscopy is a powerful technique for studying chemical reactions in real-time. nih.gov By monitoring a reaction mixture directly with an FTIR or Raman probe, one can observe the disappearance of reactant signals and the appearance of product signals. researchgate.net
For the synthesis of this compound, for example, from a corresponding diazonium salt and a thiocyanate source, in situ FTIR spectroscopy could be used to monitor the reaction progress. The formation of the product would be indicated by the emergence of the strong and sharp thiocyanate (–SCN) stretching band around 2155 cm⁻¹. rsc.org The intensity of this peak over time can be used to determine the reaction kinetics. Similarly, if this compound is used as a reactant in a subsequent transformation (e.g., conversion of the thiocyanate group), the decrease in the intensity of the –SCN band can be tracked to monitor its consumption. dtic.milibm.com This technique provides valuable mechanistic information, helping to identify reaction intermediates and optimize reaction conditions. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound and for deducing its structure from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from any other compound with the same nominal mass. The calculated exact mass is based on the masses of the most abundant isotopes of its constituent elements.
Table 2: Exact Mass Calculation for this compound (C₇H₃BrFNS)
| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | | | | 230.915360 |
An experimental HRMS measurement yielding a mass very close to the calculated value of 230.9154 would confirm the elemental composition C₇H₃BrFNS.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected in the first stage of the mass spectrometer. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. youtube.com The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer.
The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, plausible fragmentation pathways include the loss of the thiocyanate radical, the bromine atom, or the generation of smaller aromatic fragments. libretexts.orgnih.gov
Table 3: Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 231/233 | •SCN | 173/175 | 4-Bromo-2-fluorophenyl cation |
| 231/233 | Br• | 152 | 2-Fluoro-phenylthiocyanate cation |
| 173/175 | HCN | 146/148 | Bromofluorobenzyne radical cation |
| 173/175 | F• | 154/156 | Bromophenyl cation |
Note: m/z values are nominal masses for the most abundant isotopes. The presence of bromine will result in doublets.
Isotopic Abundance Analysis for Bromine and Fluorine Confirmation
The isotopic distribution of elements provides a definitive signature in mass spectrometry. msu.edu Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively. unizin.org This near 1:1 ratio results in a characteristic isotopic pattern for any ion containing a single bromine atom: two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks). libretexts.org
In the mass spectrum of this compound, the molecular ion will appear as a doublet at m/z 231 and 233 (for [C₇H₃⁷⁹BrFNS]⁺ and [C₇H₃⁸¹BrFNS]⁺, respectively), with relative intensities of roughly 1:1. Any fragment ion that retains the bromine atom, such as the [C₆H₃BrF]⁺ ion at m/z 173/175, will also exhibit this signature doublet. miamioh.edu
Conversely, fluorine is monoisotopic (100% ¹⁹F), meaning it does not produce a multiplet peak pattern. msu.edu The observation of the characteristic 1:1 bromine doublet for the molecular ion and relevant fragments, combined with the lack of such a pattern for fluorine, provides unambiguous confirmation of the presence of one bromine atom and one fluorine atom in the molecule.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SCXRD) would be the definitive method to determine its precise molecular structure. fzu.cz This technique involves mounting a single crystal on a diffractometer and exposing it to a focused beam of X-rays. carleton.edu The resulting diffraction data would allow for the determination of the unit cell parameters, space group, and the exact coordinates of each atom in the molecule.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₃BrFNS |
| Formula Weight | 232.07 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
Powder X-ray Diffraction for Polymorphism and Solid-State Characterization
Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline samples. researchgate.net While it does not provide the same level of structural detail as SCXRD, it is an essential tool for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.net A PXRD pattern of this compound would serve as a unique fingerprint for its solid form. This technique is also valuable for assessing sample purity and monitoring solid-state transformations.
Reactivity, Reaction Mechanisms, and Transformational Chemistry
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring
The presence of two halogen atoms and a thiocyanate (B1210189) group significantly influences the reactivity of the benzene (B151609) ring towards both electrophiles and nucleophiles.
In electrophilic aromatic substitution (EAS), substituent groups on a benzene ring affect the reaction rate and the position of the incoming electrophile. wikipedia.org Halogens, such as fluorine and bromine, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which reduces the nucleophilicity of the aromatic ring. masterorganicchemistry.com This makes electrophilic substitution reactions on halogenated benzenes slower than on benzene itself. masterorganicchemistry.com
However, halogens also possess an electron-donating resonance effect (+M effect) due to their lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions. wikipedia.org The inductive and resonance effects are in opposition. For fluorine, the strongest electron-withdrawing element, the inductive effect is dominant, yet its resonance contribution is more significant than for other halogens due to better orbital overlap between the fluorine 2p and carbon 2p orbitals. wikipedia.org In the case of 4-Bromo-2-fluorophenylthiocyanate, both halogens and the thiocyanate group are deactivating. The directing effects would be as follows:
The fluorine at C2 directs ortho (to C1-SCN and C3) and para (to C5).
The bromine at C4 directs ortho (to C3 and C5) and para (to C1-SCN).
Conversely, the electron-withdrawing nature of the substituents makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is particularly true when strong electron-withdrawing groups are present on the ring. masterorganicchemistry.com
Table 1: Influence of Halogen Substituents on Aromatic Ring Reactivity
| Effect | Fluorine | Bromine | Impact on this compound Ring |
| Inductive Effect (-I) | Strong | Moderate | Reduces electron density, deactivating the ring towards EAS and activating it towards SNAr. masterorganicchemistry.commasterorganicchemistry.com |
| Resonance Effect (+M) | Weak | Weak | Donates electron density, directing incoming electrophiles to ortho and para positions. wikipedia.org |
| Overall EAS Reactivity | Deactivating | Deactivating | The ring is significantly deactivated towards electrophilic attack. masterorganicchemistry.com |
| EAS Directing Effect | ortho, para-director | ortho, para-director | Substitution, if it occurs, is favored at positions C3 and C5. wikipedia.org |
| SNAr Reactivity | Activating | Activating | The electron-deficient ring is primed for nucleophilic attack. masterorganicchemistry.com |
This table provides an interactive summary of the electronic effects of the halogen substituents.
Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. escholarship.org The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. stackexchange.com
In this compound, the ring is activated for SNAr by the combined electron-withdrawing effects of the fluorine, bromine, and thiocyanate groups. Given the general reactivity trend, the fluorine atom at the C2 position is the most likely site for nucleophilic displacement compared to the bromine atom at C4. wuxiapptec.comnih.gov For example, studies on polyhalogenated arenes have shown that a fluoro substituent is often preferentially displaced by nucleophiles like sodium methoxide. nih.gov
Thiocyanate Group Chemistry
The thiocyanate (-SCN) group is a versatile functional group with its own distinct reactivity.
The thiocyanate group can undergo several important transformations:
Hydrolysis: Aryl thiocyanates can be hydrolyzed under acidic or basic conditions. Depending on the conditions, this can lead to the formation of thiols (thiophenols), disulfides, or sulfonic acids. For instance, thiocyanate can be hydrolyzed to cyanate (B1221674) and sulfide (B99878). ethz.ch
Reduction: The thiocyanate group is readily reduced to the corresponding thiol (thiophenol). Common reducing agents like lithium aluminum hydride (LiAlH₄) or even milder reagents can effect this transformation. This provides a useful route to 4-bromo-2-fluorothiophenol.
Oxidation: Oxidation of the thiocyanate group can lead to various products. For example, oxidation of thiocyanate ions by peroxomonosulfate can yield sulfate (B86663) and cyanide as end products. researchgate.net The reaction often proceeds through intermediates like thiocyanogen, (SCN)₂. upm.edu.my
Table 2: Summary of Reactions at the Thiocyanate Group
| Reaction Type | Reagents/Conditions | Product Type |
| Hydrolysis | Acid or Base | Thiophenol, Disulfide, Sulfonic Acid |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Thiophenol |
| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Sulfonic Acid, Cyanide, Sulfate researchgate.net |
This interactive table summarizes common transformations of the thiocyanate functional group.
Organic thiocyanates can isomerize to their more stable isothiocyanate (-NCS) isomers. wikipedia.org This rearrangement is often promoted by heat or catalysts. rsc.org The mechanism for the isomerization can vary, with potential pathways including ionization followed by recombination or nucleophilic attack by the nitrogen atom of a thiocyanate ion. researchgate.net For allylic thiocyanates, an intramolecular cyclic mechanism is also possible. researchgate.net In the context of this compound, heating would likely induce rearrangement to 4-Bromo-2-fluorophenylisothiocyanate. Isothiocyanates are valuable synthetic intermediates, notably used in the synthesis of thioureas by reaction with amines. wikipedia.org
Carbon-Bromine Bond Reactivity
The carbon-bromine bond in aryl bromides is a key site for functionalization, most notably through metal-catalyzed cross-coupling reactions. The cleavage of the C-Br bond is a critical step in these processes. nih.gov
Aryl bromides are common substrates in reactions such as:
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.
Cyanation: Introduction of a cyano group, often using a copper or palladium catalyst.
In this compound, the C-Br bond at the C4 position is more susceptible to oxidative addition to a low-valent metal catalyst (like Pd(0)) than the stronger C-F bond. escholarship.org This allows for selective functionalization at the C4 position, leaving the C-F and C-S bonds intact under appropriate conditions. For example, site-selective cross-coupling of polyhalogenated arenes often proceeds at the C-Br or C-I bond in preference to C-Cl or C-F bonds. escholarship.org Furthermore, the C-Br bond can be cleaved reductively to replace the bromine atom with hydrogen.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which predictably occur at the C-Br bond, allowing for the introduction of diverse molecular fragments.
Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction facilitates the creation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, the reaction proceeds with high selectivity at the C-Br bond. mdpi.comnih.gov This is consistent with studies on related polyhalogenated systems, such as the selective coupling of the C-Br bond in 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) over the C-Cl bonds. mdpi.com
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Predicted Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Fluoro-4-phenylphenylthiocyanate |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 2-Fluoro-4-(4-methoxyphenyl)phenylthiocyanate |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF | 2-Fluoro-4-(thiophen-2-yl)phenylthiocyanate |
This table is predictive and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides.
Sonogashira Coupling: This reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne. As with the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to take place selectively at the C-Br bond. wikipedia.orgmdpi.com Research on polyhalogenated aromatic compounds has consistently shown that C-I bonds react preferentially, followed by C-Br and C-Cl bonds, with C-F bonds being the least reactive, which supports the predicted regioselectivity for the target molecule. rsc.org
| Entry | Alkyne | Catalyst System | Base | Solvent | Predicted Product |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 2-Fluoro-4-(phenylethynyl)phenylthiocyanate |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | Toluene | 2-Fluoro-4-((trimethylsilyl)ethynyl)phenylthiocyanate |
| 3 | 1-Heptyne | Pd(OAc)₂/XPhos, CuI | Cs₂CO₃ | Acetonitrile (B52724) | 2-Fluoro-4-(hept-1-yn-1-yl)phenylthiocyanate |
This table is predictive and based on typical conditions for Sonogashira reactions of aryl bromides.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The Buchwald-Hartwig amination of this compound is expected to yield the corresponding N-arylated amine by selective reaction at the bromine-substituted carbon. researchgate.netorganic-chemistry.org The success of this transformation often hinges on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands typically affording superior results. nih.gov
| Entry | Amine | Catalyst System | Base | Solvent | Predicted Product |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 4-(2-Fluoro-4-thiocyanatophenyl)morpholine |
| 2 | Aniline (B41778) | Pd(OAc)₂, RuPhos | Cs₂CO₃ | 1,4-Dioxane | N-(2-Fluoro-4-thiocyanatophenyl)aniline |
| 3 | Benzylamine | Pd(OAc)₂, BrettPhos | K₃PO₄ | THF | N-Benzyl-2-fluoro-4-thiocyanatophenylamine |
This table is predictive and based on typical conditions for Buchwald-Hartwig aminations of aryl bromides.
Direct Arylation and Functionalization Strategies
Direct arylation, which proceeds via C-H bond activation, presents an increasingly attractive alternative for forging C-C bonds, as it circumvents the need for pre-synthesized organometallic reagents. In the case of this compound, the regioselectivity of a direct arylation reaction is governed by the combined electronic and steric influences of the three substituents. The fluorine and bromine atoms are deactivating but direct incoming electrophiles to the ortho and para positions, while the thiocyanate group is deactivating and directs to the meta position. A careful analysis of these competing effects suggests that the most probable site for C-H activation is the hydrogen atom at the C5 position, which is ortho to the fluorine atom and meta to both the bromine and thiocyanate groups. However, the precise outcome can be highly dependent on the specific catalyst and reaction conditions employed. libretexts.orgrsc.org
Solvent Effects on Reactivity and Selectivity
The choice of solvent is a critical parameter that can dramatically influence the rate, efficiency, and selectivity of cross-coupling reactions. rsc.org These effects arise from the solvent's ability to dissolve reactants, stabilize reactive intermediates and transition states, and, in some instances, actively participate in the catalytic cycle.
Influence of Solvent Polarity and Hydrogen Bonding on Reaction Rates
Generally, polar solvents can enhance the rates of reactions that proceed through charged intermediates or transition states. In Suzuki-Miyaura reactions, for example, polar solvents can promote the crucial transmetalation step. The influence of solvent polarity can be complex; for instance, a switch in chemoselectivity has been noted in certain palladium-catalyzed couplings when changing from nonpolar to polar solvents. researchgate.net This phenomenon has been ascribed to the stabilization of different active catalytic species. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are frequently employed in cross-coupling chemistry. Solvents capable of hydrogen bonding, like water and alcohols, can also exert a significant influence, especially in Suzuki-Miyaura reactions where they can affect the equilibrium of the boronic acid and the activity of the base.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often difficult or impossible to obtain through experimentation alone. Density Functional Theory (DFT) is a prominent computational method used for these investigations. nrel.gov DFT calculations balance computational cost and accuracy, making them a popular choice for studying the electronic structure and properties of medium to large-sized molecules. nrel.govresearchgate.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms in the molecule. researchgate.net
The electronic behavior of a molecule is governed by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.net The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. beilstein-journals.org Conversely, a large gap indicates high stability and low reactivity. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap. nankai.edu.cnunl.edu
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference Insight |
|---|---|---|---|---|---|
| 1,3-Diphenylisobenzofuran | DFT | - | - | 3.05 | Illustrates a baseline gap in a related aromatic system. beilstein-journals.org |
| Pentacene | DFT | - | - | 2.18 | Shows a smaller gap in a larger conjugated system, indicating higher reactivity. beilstein-journals.org |
| 4-bromo-3-(methoxymethoxy) benzoic acid | B3LYP/6-311++G(d,p) | -6.73 | -1.78 | 4.95 | Provides data for a bromo-substituted benzene (B151609) derivative, showing a relatively large gap indicative of stability. researchgate.net |
| 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | DFT | - | - | 3.99 | Shows the electronic influence of bromo and fluoro substituents on a different molecular scaffold. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is crucial for predicting its reactive behavior. researchgate.net MEP maps use a color scale to indicate regions of different electrostatic potential. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green indicates regions of neutral or zero potential. youtube.com
For 4-bromo-2-fluorophenylthiocyanate, an MEP map would likely show a negative potential (red) around the electronegative fluorine atom and the sulfur and nitrogen atoms of the thiocyanate (B1210189) group, identifying them as potential sites for electrophilic interaction. The hydrogen atoms on the aromatic ring and the area around the bromine atom might show a more positive potential (blue or green), suggesting their susceptibility to nucleophilic attack or interaction. researchgate.net The map provides a powerful visual guide to the molecule's charge distribution and reactive sites. youtube.com
Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. These are categorized as either global or local. researchgate.net
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the HOMO and LUMO. Key global descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher hardness value correlates with greater stability. researchgate.net
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to deformation or change in electron configuration. researchgate.net |
| Global Softness (S) | 1/(2η) | The inverse of hardness, indicating polarizability. |
| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the global electrophilic nature of a molecule. researchgate.net |
Local Reactivity Descriptors , such as Fukui functions, identify specific reactive sites within a molecule. faccts.de The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net
f+(r): Predicts the site for a nucleophilic attack (where an electron is added).
f-(r): Predicts the site for an electrophilic attack (where an electron is removed).
f0(r): Predicts the site for a radical attack. faccts.de
For this compound, calculating Fukui functions would pinpoint which specific atoms on the phenyl ring or in the thiocyanate group are most susceptible to different types of chemical attack.
Reaction Pathway Modeling and Transition State Analysis
Beyond static properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface of a reaction to understand its mechanism and kinetics. youtube.com
Reaction pathway modeling allows for the calculation of the energies of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. beilstein-journals.orgnih.gov The energy difference between the reactants and the transition state is the activation energy or activation barrier. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction. By calculating these energetics, chemists can predict the feasibility and rate of a potential reaction without performing the experiment. beilstein-journals.org
Computational simulations can elucidate the step-by-step mechanism of a chemical reaction. nih.gov By locating the transition state structure for each elementary step, researchers can visualize the bond-breaking and bond-forming processes. rsc.orgmdpi.com For instance, in a potential nucleophilic substitution reaction on the thiocyanate group of this compound, computational modeling could determine whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. This level of detail is crucial for understanding reaction outcomes and designing new synthetic routes. nih.gov
Molecular Dynamics (MD) Simulations
There are no available research articles or data in the public domain detailing molecular dynamics (MD) simulations performed on this compound. Consequently, information regarding its conformational analysis or intermolecular interactions derived from MD studies is not available.
Applications As Synthetic Intermediates and Reagents in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis
The unique arrangement of functional groups in 4-Bromo-2-fluorophenylthiocyanate makes it a valuable starting material for the synthesis of substituted heterocyclic compounds, particularly those containing sulfur and nitrogen. tandfonline.com Aryl thiocyanates are well-established precursors for building heterocyclic rings due to the reactivity of the thiocyanate (B1210189) moiety. nih.govfiveable.me
The thiocyanate group can be readily transformed into a more reactive thiophenol through reduction. This intermediate, a 4-bromo-2-fluorothiophenol, can then undergo intramolecular or intermolecular cyclization reactions to form fused ring systems like benzothiophenes. researchgate.netnih.gov For instance, reaction with an appropriate partner can lead to the formation of a new ring fused to the original benzene (B151609) ring. Current time information in Bangalore, IN.acs.org
Furthermore, the thiocyanate group is a key component in the construction of thiazole (B1198619) rings, a common scaffold in many biologically active molecules. tandfonline.comkuey.net The Hantzsch thiazole synthesis and related methods often utilize a sulfur-containing reactant, and aryl thiocyanates can serve this role under specific conditions, typically reacting with an α-haloketone or a similar substrate. nih.govekb.eg The bromo and fluoro substituents on the phenyl ring are carried through the synthesis, yielding a final heterocyclic product with a specific substitution pattern that can be crucial for its intended function.
Table 1: Potential Heterocyclic Synthesis Reactions
| Heterocycle Type | General Reaction Pathway | Role of this compound | Potential Reagents |
|---|---|---|---|
| Benzothiophene | Reduction of thiocyanate to thiol, followed by intramolecular cyclization or reaction with a dielectrophile. | Source of the substituted thiophenol ring. | 1. Reducing agent (e.g., NaBH4, DIBAL-H) 2. Cyclization partner (e.g., α-haloketone) |
| Thiazole | Reaction with an α-halocarbonyl compound and a source of ammonia (B1221849) or an amine (Hantzsch Synthesis variant). | Provides the sulfur atom and part of the thiazole backbone. | α-Haloketones (e.g., phenacyl bromide), ammonium (B1175870) salts. tandfonline.com |
| Benzothiazole | Intramolecular cyclization involving the thiocyanate group and an adjacent functional group introduced via modification of the bromo-substituent. | Core scaffold providing the benzene ring and sulfur atom. | Reagents for introducing an ortho-amino or related group. |
Building Block for Multifunctional Organic Materials
The demand for novel organic materials with specific electronic or photophysical properties has driven the search for versatile molecular building blocks. prepchem.com this compound is a candidate for such applications due to its multifunctionality. Fluorinated aromatic compounds are of significant interest in materials chemistry as the inclusion of fluorine can influence properties such as thermal stability, solubility, and electronic energy levels. sigmaaldrich.com
The bromine atom on the aromatic ring serves as a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. sigmaaldrich.comresearchgate.net This allows for the systematic extension of the molecular structure by forming new carbon-carbon bonds, which is a fundamental strategy for creating conjugated polymers and oligomers used in organic electronics. researchgate.net The thiocyanate group can be retained in the final material, or it can be converted into other functionalities like thioethers or disulfides to create specific linkages within a polymer chain or a metal-organic framework (MOF).
Table 2: Functional Group Roles in Material Synthesis
| Functional Group | Potential Role in Material Synthesis | Example Reaction Type |
|---|---|---|
| Bromo Group | Site for polymerization via cross-coupling to build the material's backbone. | Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions. researchgate.netnih.gov |
| Fluoro Group | Modulates electronic properties, thermal stability, and intermolecular interactions of the final material. | Generally retained in the final structure. |
| Thiocyanate Group | Can act as a linking group, be converted to a sulfide (B99878) bridge, or serve as a site for post-polymerization modification. | Conversion to thiol for thioether linkages; coordination to metal centers in MOFs. |
Reagent in Organic Functional Group Transformations
Beyond its role as a scaffold, this compound can be employed as a reagent to facilitate specific functional group interconversions. The reactivity of each functional group can be harnessed independently.
The thiocyanate group (-SCN) is a versatile functional group that can be converted into several other sulfur-containing moieties. nih.govfiveable.me Common transformations include:
Reduction to thiols (-SH): This creates a nucleophilic sulfur center, enabling the formation of thioethers or participation in cyclization reactions.
Conversion to thioethers (-SR): The thiocyanate can react with organometallic reagents or other nucleophiles to form thioethers.
Hydrolysis to thiocarbamates (-S-C(=O)NH₂): Under controlled acidic or basic conditions, the thiocyanate can be hydrolyzed.
The carbon-bromine bond is a key site for forming new bonds through cross-coupling chemistry. This allows the bromo-substituted phenyl ring to be coupled with a wide variety of partners, including boronic acids (Suzuki reaction), organostannanes (Stille reaction), and amines (Buchwald-Hartwig amination), dramatically increasing molecular complexity. nih.govrsc.org The fluorine atom is generally unreactive under these conditions and serves to modify the electronic nature of the aromatic ring.
Table 3: Key Functional Group Interconversions
| Initial Group | Target Group | Typical Reagents and Conditions | Reference Reaction Principle |
|---|---|---|---|
| Aryl-SCN | Aryl-SH (Thiol) | Reducing agents like LiAlH4, DIBAL-H, or NaBH4. | Reduction of Thiocyanate. electrochem.org |
| Aryl-Br | Aryl-Aryl' (Biaryl) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base. | Suzuki Cross-Coupling. researchgate.net |
| Aryl-Br | Aryl-NR2 (Amine) | Amine (HNR2), Pd catalyst, phosphine (B1218219) ligand, base. | Buchwald-Hartwig Amination. |
| Aryl-SCN | Aryl-S-Aryl' (Thioether) | Reaction with an aryl halide in the presence of a catalyst. | Nucleophilic aromatic substitution or metal-catalyzed C-S coupling. rsc.org |
Design and Synthesis of Advanced Chemical Probes
Chemical probes are small molecules designed to interact with high specificity with their molecular counterparts to study and manipulate biological systems. apolloscientific.co.uk The synthesis of these sophisticated tools requires building blocks that provide a stable scaffold and allow for precise chemical modifications. This compound can serve as a valuable fragment in the construction of such probes.
The core 4-bromo-2-fluorophenyl group can act as a central scaffold onto which other functionalities are built. The strategic placement of halogen atoms is a common tactic in medicinal chemistry and probe design. The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine atom provides a reactive handle for late-stage functionalization. This allows for the attachment of reporter groups (like fluorophores or affinity tags) or other fragments designed to interact with a specific site of interest. The thiocyanate group itself can be used as a unique linker or be modified to another functional group to optimize the probe's properties.
Table 4: Contribution of Molecular Features to Chemical Probe Design
| Molecular Fragment/Group | Potential Role in Chemical Probe Structure | Rationale |
|---|---|---|
| Phenyl Ring | Core scaffold or central structural element. | Provides a rigid framework for the attachment of other functional groups. |
| Bromo Group | Handle for late-stage functionalization. | Allows for the attachment of reporter tags, linkers, or other pharmacophores via cross-coupling reactions. |
| Fluoro Group | Modulator of physicochemical properties. | Can increase metabolic stability, alter lipophilicity, and influence binding interactions without adding significant steric bulk. |
| Thiocyanate Group | Unique linker or convertible functional group. | Can be used for specific covalent interactions or be transformed into other groups (thiol, thioether) to fine-tune probe properties. nih.gov |
Advanced Analytical Methodologies for Research Contexts
Chromatographic Method Development for Purity Assessment and Reaction Monitoring
Chromatographic techniques are central to the separation and analysis of "4-Bromo-2-fluorophenylthiocyanate" from reaction mixtures and for the determination of its purity. The development of robust chromatographic methods is a critical step in the research workflow.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of "this compound." A well-developed HPLC method can effectively separate the target compound from starting materials, intermediates, and byproducts.
For a compound like "this compound," a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A C18 column is a common choice for the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules. mdpi.comresearchgate.net
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred to effectively resolve compounds with a range of polarities. A typical mobile phase might consist of a mixture of water (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in "this compound" allows for strong absorbance at specific wavelengths.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-15 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results for purity assessment and reaction monitoring. iosrjournals.org
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound" synthesis, GC is invaluable for monitoring the presence of volatile starting materials, solvents, and low-boiling point byproducts.
The choice of a suitable capillary column is crucial for achieving good separation in GC. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would likely provide good resolution for halogenated aromatic compounds. The temperature program of the GC oven is optimized to ensure the separation of all volatile components within a reasonable analysis time.
A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds in GC due to its high sensitivity and wide linear range. For enhanced specificity, particularly for halogenated compounds, an Electron Capture Detector (ECD) could also be employed.
Table 2: Representative GC Conditions for Volatile Impurity Analysis
| Parameter | Value |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (10:1) |
Regular analysis of reaction aliquots by GC can provide real-time information on the consumption of reactants and the formation of products and byproducts, allowing for precise control over the reaction conditions.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
For the unambiguous identification of unknown impurities and byproducts, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the structural elucidation of volatile and semi-volatile compounds. thermofisher.com As components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. The resulting fragmentation patterns are often unique to a specific compound, acting as a "molecular fingerprint" that can be compared against spectral libraries for identification. thermofisher.com This is crucial for identifying unexpected byproducts in the synthesis of "this compound."
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the analysis of less volatile and thermally labile compounds. nih.govchromatographyonline.com In the context of "this compound," LC-MS can be used to identify non-volatile impurities, degradation products, or high molecular weight intermediates. researchgate.netnih.gov The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in the identification of unknown compounds in complex mixtures. mdpi.com
Table 3: Application of Hyphenated Techniques in the Analysis of this compound
| Technique | Application | Information Obtained |
| GC-MS | Identification of volatile byproducts and impurities. | Molecular weight and fragmentation patterns for structural elucidation of volatile compounds. |
| LC-MS | Identification of non-volatile impurities and degradation products. | Molecular weight and structural information for less volatile and thermally sensitive compounds. |
The use of high-resolution mass spectrometry (HRMS) in conjunction with these chromatographic techniques can further provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. thermofisher.com
Future Research Directions and Unexplored Areas
Development of Asymmetric Synthesis Approaches
The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 4-Bromo-2-fluorophenylthiocyanate is achiral, its structure serves as a valuable scaffold for the synthesis of chiral derivatives. Future research could focus on developing asymmetric synthetic routes that introduce chirality to molecules derived from this compound.
One potential strategy involves the asymmetric conjugate addition of nucleophiles to derivatives of this compound. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters containing the 4-bromo-2-fluorophenyl moiety could yield highly enantioenriched products. researchgate.net This method has been successfully applied to the synthesis of chiral functionalized phenylalanine derivatives, demonstrating its potential for creating stereocenters adjacent to an aromatic ring. researchgate.netacs.org Similarly, organocatalytic domino reactions, such as an aza-Michael/aldol cascade, could be employed to construct complex chiral pyrrolidin-2-ones from α-ketoamides derived from the title compound. nih.gov
| Reaction Type | Potential Catalyst/Reagent | Anticipated Chiral Product | Relevant Analogy |
|---|---|---|---|
| Asymmetric Conjugate Addition | Rh(I) / Chiral Diene Ligand | Chiral Phenylalanine Derivatives | researchgate.netacs.org |
| Aza-Michael/Aldol Domino Reaction | (S)-TMS-diphenylprolinol | Functionalized 1,3,5-Triarylpyrrolidin-2-ones | nih.gov |
| Asymmetric Ketone Reduction | (R)-CBS / BH₃·SMe₂ | Chiral Alcohols | beilstein-journals.org |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of this compound remain largely unexplored. The presence of a bromo-aromatic system suggests that it could undergo electrochemical reduction. Studies on other aryl halides have demonstrated that electrochemical methods can achieve dehalogenation under mild conditions, using D₂O as a deuterium (B1214612) source to create selectively deuterated compounds. chinesechemsoc.org This approach could be applied to this compound to generate novel isotopically labeled research tools. Furthermore, the combination of electrochemistry and light, known as electrophotocatalysis, can generate highly reducing species capable of functionalizing even electron-rich aryl halides, which are typically resistant to single-electron reduction. nih.gov
The thiocyanate (B1210189) group itself presents opportunities for photochemical investigation. The C-S bond is susceptible to cleavage under certain conditions, which could be exploited for the controlled release of reactive intermediates. The interplay between the bromo, fluoro, and thiocyanate substituents under photochemical or electrochemical stimulation could lead to novel and synthetically useful transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis increasingly relies on flow chemistry and automated platforms to improve efficiency, safety, and scalability. nih.govresearchgate.netchemspeed.com The synthesis and derivatization of this compound are well-suited for these technologies. For example, the nitration of aromatic compounds, a notoriously hazardous process in batch, can be performed safely and efficiently in a continuous-flow microreactor. rsc.orgrsc.org Similar principles could be applied to the synthesis or functionalization of this compound.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. vapourtec.comnih.gov Automated platforms, which combine robotics with high-throughput screening, could be used to rapidly optimize reaction conditions for the synthesis and subsequent modification of the title compound. acs.orgeuropa.eu Integrating these technologies would accelerate the exploration of its chemical space and the development of its derivatives for various applications. nih.gov
| Technology | Potential Application for this compound | Key Advantage | Reference |
|---|---|---|---|
| Continuous-Flow Microreactor | Synthesis and hazardous reactions (e.g., nitration, diazotization) | Enhanced safety, precise control, scalability | rsc.orgrsc.org |
| Automated Synthesis Platform | Rapid library synthesis of derivatives | High-throughput, accelerated discovery | acs.orgeuropa.eu |
| Flow-Based Electrochemical Synthesis | Controlled reduction or functionalization | High efficiency, avoids stoichiometric reagents | researchgate.net |
Advanced Spectroscopic Methods for Real-Time Reaction Monitoring
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques can provide real-time insights into these processes.
In-situ IR and NMR Spectroscopy: Techniques like time-resolved IR (TRIR) and NMR spectroscopy can be used to monitor the progress of organometallic reactions in real-time. numberanalytics.comnumberanalytics.combruker.com This would allow for the identification of transient intermediates and the elucidation of reaction mechanisms, for example, in the palladium-catalyzed cross-coupling reactions of the title compound. rsc.orgresearchgate.net
Raman Spectroscopy: This technique is particularly useful for studying vibrational modes and has been used to analyze the structure of metal-thiocyanate complexes. nih.gov It could be employed to study the coordination of this compound to catalytic centers.
By applying these advanced analytical methods, a deeper understanding of the compound's reactivity can be achieved, leading to more efficient and controlled synthetic applications.
High-Throughput Screening of Reactivity and Synthetic Conditions
To rapidly explore the synthetic potential of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the parallel execution of a large number of reactions, enabling the swift identification of optimal catalysts, ligands, bases, and solvents. beilstein-journals.org
For instance, HTS protocols have been developed for the optimization of Suzuki cross-coupling reactions of aryl halides. rsc.org These methods often employ colorimetric or mass spectrometric techniques for rapid analysis. acs.orgresearchgate.net A similar approach could be used to screen a wide range of conditions for the cross-coupling of this compound with various partners. Desorption electrospray ionization mass spectrometry (DESI-MS) is another powerful tool for HTS, capable of analyzing thousands of unique reactions per day. nih.gov The application of HTS would dramatically accelerate the discovery of new reactions and the optimization of existing ones for this compound.
Detailed Theoretical Studies on Solid-State Effects and Intermolecular Interactions
Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of this compound. Density Functional Theory (DFT) calculations can be used to predict its structural, electronic, and vibrational properties.
Key areas for theoretical investigation include:
Halogen Bonding: The bromine and fluorine atoms on the aromatic ring can act as halogen bond donors, while the thiocyanate group can act as a halogen bond acceptor. DFT studies can elucidate the nature and strength of these interactions, which are crucial for understanding crystal packing and designing supramolecular structures. chemistryviews.orgmdpi.comresearchgate.netscispace.comrug.nl
Vibrational Analysis: Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the experimental characterization of the compound and its derivatives. nih.govnih.govniscpr.res.in DFT can help assign specific vibrational modes, such as the characteristic C-N and S-C stretches of the thiocyanate group, and predict how they shift upon coordination to a metal or participation in intermolecular interactions. aip.orgosti.gov
Reaction Mechanisms: DFT can be used to model the reaction pathways of potential transformations, such as the oxidative addition of the C-Br bond to a palladium catalyst or the insertion of an alkyne into a Pd-S bond. rsc.org These studies can provide insights into the chemo- and regioselectivity of reactions, guiding experimental design.
Through detailed theoretical studies, a fundamental understanding of the molecular and electronic structure of this compound can be established, paving the way for its rational application in materials science and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
